molecular formula C7H12N2 B1282229 2-(piperidin-2-yl)acetonitrile CAS No. 85561-54-2

2-(piperidin-2-yl)acetonitrile

Cat. No.: B1282229
CAS No.: 85561-54-2
M. Wt: 124.18 g/mol
InChI Key: NFZNSNZSCQCOCU-UHFFFAOYSA-N
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Description

2-(piperidin-2-yl)acetonitrile is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(piperidin-2-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of piperidine with acetonitrile under specific conditions. Another method includes the cyclization of appropriate precursors using catalysts or reagents that facilitate the formation of the piperidine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(piperidin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into different oxidized forms, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the nitrile group, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Various halogenating agents or nucleophiles can be employed under controlled conditions to achieve the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-(piperidin-2-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: In industrial applications, this compound is utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2-(piperidin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound may act as a ligand or a reactant, facilitating the formation of desired products. The exact mechanism can vary depending on the context of its use, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Pyridine: A six-membered aromatic ring with one nitrogen atom.

    Quinoline: A fused ring system containing a benzene ring and a pyridine ring.

Uniqueness: 2-(piperidin-2-yl)acetonitrile is unique due to the presence of both the piperidine ring and the nitrile group, which imparts distinct chemical properties and reactivity. This combination makes it a versatile compound in various applications, distinguishing it from other similar heterocyclic compounds.

Properties

IUPAC Name

2-piperidin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c8-5-4-7-3-1-2-6-9-7/h7,9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZNSNZSCQCOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518126
Record name (Piperidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85561-54-2
Record name (Piperidin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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